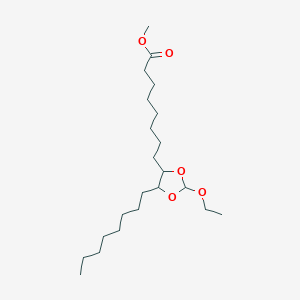
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-YL)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate is a chemical compound that belongs to the class of dioxolane derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes an ethoxy group, an octyl chain, and a dioxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate typically involves a multi-step process. One common method includes the esterification of octanoic acid with methanol in the presence of an acid catalyst to form methyl octanoate. This is followed by the acetalization of methyl octanoate with 2-ethoxy-5-octyl-1,3-dioxolane in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts, such as activated bentonite, can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biolubricant due to its biodegradable nature and low toxicity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of environmentally friendly lubricants and surfactants.
Wirkmechanismus
The mechanism of action of methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cell membranes. The dioxolane ring and ester group play crucial roles in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 8-(2-butyl-5-octyl-1,3-dioxolan-4-yl)octanoate: Similar structure but with a butyl group instead of an ethoxy group.
(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate: Contains a dioxolane ring but differs in the ester group and overall structure.
Uniqueness
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and potential applications. Its ethoxy group and octyl chain contribute to its solubility and reactivity, making it a versatile compound for various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
65374-93-8 |
|---|---|
Molekularformel |
C22H42O5 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate |
InChI |
InChI=1S/C22H42O5/c1-4-6-7-8-10-13-16-19-20(27-22(26-19)25-5-2)17-14-11-9-12-15-18-21(23)24-3/h19-20,22H,4-18H2,1-3H3 |
InChI-Schlüssel |
UWWGTOSZXLNMCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(OC(O1)OCC)CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


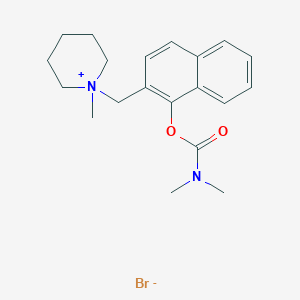

![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
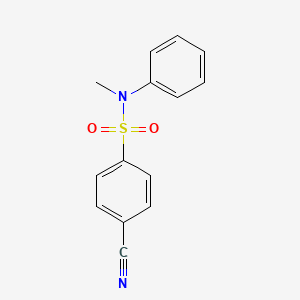
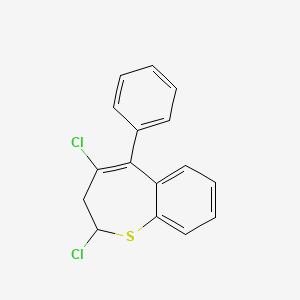

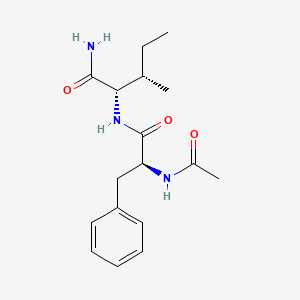
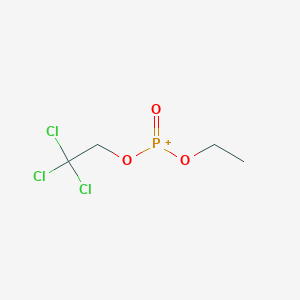
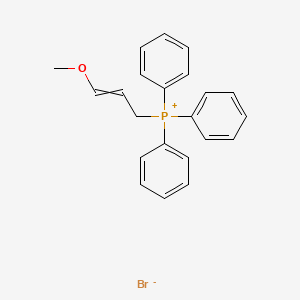


![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
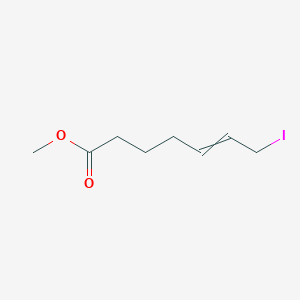
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)
